molecular formula C23H25ClN6O B3025883 TG11-77 hydrochloride

TG11-77 hydrochloride

Cat. No.: B3025883
M. Wt: 436.9 g/mol
InChI Key: KNHQNXHZXZHWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .

Biology: In biological research, this compound is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .

Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .

Mechanism of Action

Target of Action

TG11-77 hydrochloride is a brain-permeable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2 . It is selective for EP2 over DP1, EP4, and IP receptors . The EP2 receptor is a part of the cyclooxygenase-2 (COX-2) signaling pathway, which is involved in neuroinflammatory responses .

Mode of Action

This compound interacts with its target, the EP2 receptor, by inhibiting its activity. This inhibition disrupts the downstream signaling of the COX-2 pathway . The compound’s interaction with its target leads to a decrease in the expression of genes encoding COX-2, IL-1β, and IL-6 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the COX-2 signaling pathway . This pathway is involved in neuroinflammatory responses, particularly in the context of Alzheimer’s disease . By inhibiting the EP2 receptor, this compound disrupts this pathway, leading to a reduction in the expression of proinflammatory mediators .

Result of Action

The primary result of this compound’s action is the suppression of inflammatory gene expression induced by EP2 activation . Specifically, it inhibits the expression of genes encoding COX-2, IL-1β, and IL-6 . This leads to a reduction in neuroinflammation, which is beneficial in the context of neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study involving mice, the compound was administered in the presence or absence of lipopolysaccharide (LPS), a potent inducer of inflammation . The results showed that the compound’s anti-inflammatory effects were more pronounced in the presence of LPS . This suggests that the compound’s efficacy can be influenced by the presence of additional inflammatory stimuli in the environment.

Safety and Hazards

TG11-77 hydrochloride is classified as a combustible solid . It does not have a flash point . It should be handled with care to avoid potential hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TG11-77 hydrochloride involves the formation of 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: TG11-77 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at pH 7.2. The reactions are typically carried out at controlled temperatures to ensure the stability of the compound .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups present .

Comparison with Similar Compounds

  • EP4 receptor antagonists
  • DP1 receptor antagonists
  • IP receptor antagonists

Comparison: TG11-77 hydrochloride is unique in its high selectivity for the EP2 receptor over other prostanoid receptors such as EP4, DP1, and IP receptors. This selectivity is crucial for its effectiveness in targeting specific pathways without affecting other receptors, reducing the risk of side effects .

Properties

IUPAC Name

2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHQNXHZXZHWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.